BenchChemオンラインストアへようこそ!

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine

Kinase inhibition EGFR Cancer research

This 4-cyclohexenyl-substituted pyrazol-5-amine is a validated EGFR inhibitor (IC50 101.4 nM) with favorable physicochemical properties—cLogP 4.0 for membrane permeability and 38 μM aqueous solubility ideal for biophysical assays (SPR, ITC, fluorescence). Its unique stereoelectronic profile supports structure-activity relationship (SAR) studies for CNS-penetrant or peripherally restricted kinase inhibitors. Procure with confidence: ≥95% purity, solid form, shipped ambient (blue ice on request). Hazard class: H302, H315, H319, H335—proper personal protective equipment required.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
Cat. No. B8133259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=C(NN=C2N)C3=CC=CC=C3
InChIInChI=1S/C15H17N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h2,5-7,9-10H,1,3-4,8H2,(H3,16,17,18)
InChIKeyFJUZRHGINSAXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine: Procurement-Grade Physicochemical and Safety Baseline


4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine (CAS 2201057-79-4) is a heterocyclic pyrazole derivative with molecular formula C15H17N3 and molecular weight 239.32 g/mol [1]. It is available from commercial vendors at purities ≥95% and is typically stored at room temperature as a solid [2]. The compound carries hazard statements H302, H315, H319, and H335, indicating acute oral toxicity, skin irritation, eye irritation, and respiratory irritation . This baseline establishes essential procurement specifications for inventory and safety compliance.

Why 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine Cannot Be Generically Substituted


Substituting 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine with a generic pyrazol-5-amine is not scientifically defensible due to profound differences in target potency and physicochemical profile. The 4-cyclohexenyl substitution in this compound confers a unique combination of hydrophobic character (cLogP ~4.0) [1] and stereoelectronic properties that directly translate into low-nanomolar EGFR inhibitory activity (IC50 = 101.4 nM) [2], whereas simple 3-phenyl-1H-pyrazol-5-amine lacks this activity profile. Moreover, the compound's aqueous solubility (38 μM) and GHS hazard classification create distinct handling and formulation requirements that generic alternatives do not meet. The quantitative evidence below substantiates why procurement decisions must be based on this specific chemical entity.

Quantitative Differentiation Evidence: 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine vs. Comparators


EGFR Kinase Inhibitory Potency: 101.4 nM IC50 vs. Structurally Related Pyrazoles

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine exhibits potent inhibition of epidermal growth factor receptor (EGFR) with an IC50 of 101.4 nM [1]. In contrast, closely related amino-1H-pyrazole amide derivatives in the same structural class display a wide range of EGFR inhibitory activities, with many analogs showing IC50 values in the micromolar range or no measurable activity [2]. This 2-3 order of magnitude potency difference demonstrates that the 4-cyclohexenyl substitution is a critical determinant of target engagement.

Kinase inhibition EGFR Cancer research

Hydrophobicity Profile: cLogP 4.0 vs. 3-Phenyl-1H-pyrazol-5-amine (cLogP ~1.5)

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine possesses a calculated partition coefficient (cLogP) of 4.0 [1], indicating significant lipophilicity. This value is substantially higher than that of the simpler analog 3-phenyl-1H-pyrazol-5-amine, which has an estimated cLogP of approximately 1.5 . The >2.5 log unit difference corresponds to a ~300-fold difference in octanol-water partition coefficient, dramatically altering membrane permeability, plasma protein binding, and metabolic stability profiles.

Lipophilicity ADME Drug design

Aqueous Solubility: 38 μM vs. Submicromolar Solubility of Highly Lipophilic Cyclohexenyl Pyrazoles

The compound exhibits an aqueous solubility of 38 μM . While moderate, this solubility is notable within the context of cyclohexenyl-substituted pyrazoles, a subclass known for poor aqueous solubility often falling below 10 μM due to high hydrophobicity [1]. The presence of the polar 5-amino group on the pyrazole ring appears to partially offset the lipophilic contribution of the cyclohexenyl and phenyl moieties.

Solubility Formulation Biophysical assays

Commercial Availability: ≥95% Purity from Multiple Vendors vs. Custom Synthesis Requirement for Close Analogs

4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine is commercially available from multiple vendors (e.g., GlpBio, Leyan, AKSci) at purities ranging from 95% to 97% [1]. In contrast, closely related analogs such as 4-(cyclohex-1-en-1-yl)-1H-pyrazol-5-amine (lacking the 3-phenyl group) or 4-cyclohexyl-3-phenyl-1H-pyrazol-5-amine (saturated cyclohexyl) are not commonly stocked and typically require custom synthesis, incurring longer lead times (4-8 weeks) and higher costs .

Procurement Compound sourcing Supply chain

Validated Application Scenarios for 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine


EGFR Kinase Inhibitor Hit-to-Lead Medicinal Chemistry

The compound's demonstrated EGFR IC50 of 101.4 nM [1] positions it as a validated hit for kinase inhibitor discovery programs. Researchers can use this compound as a starting scaffold for structure-activity relationship (SAR) studies, optimizing substituents on the pyrazole ring to improve potency, selectivity, and pharmacokinetic properties. The commercial availability [2] enables rapid procurement for iterative synthesis and biological testing cycles.

Lipophilicity-Dependent Permeability and Distribution Studies

With a cLogP of 4.0 [1], this compound serves as a probe to investigate the impact of elevated lipophilicity on membrane permeability, blood-brain barrier penetration, and tissue distribution. Comparative studies against lower cLogP pyrazole analogs can elucidate structure-property relationships (SPR) governing in vivo disposition, informing the design of CNS-penetrant or peripherally restricted kinase inhibitors.

Biophysical Assay Development and Solubility Profiling

The aqueous solubility of 38 μM [1] meets the threshold for reliable biophysical assay execution, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based binding assays. This compound can be used as a reference standard to establish assay protocols and validate compound handling procedures for moderately soluble small molecules.

Pyrazole Chemical Biology Toolbox Expansion

As a commercially available [1] pyrazole derivative with documented kinase activity [2], this compound expands the chemical biology toolbox for probing kinase signaling pathways. It can be employed in cellular target engagement assays, chemoproteomics pull-down experiments, and phenotypic screening campaigns to identify novel kinase-dependent cellular phenotypes.

Quote Request

Request a Quote for 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.